

solubility of 3-Chloro-2-butanone in different solvents

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Compound of Interest

Compound Name: 3-Chloro-2-butanone

Cat. No.: B129570

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An In-depth Technical Guide to the Solubility of 3-Chloro-2-butanone

This guide provides a comprehensive technical overview of the solubility characteristics of **3-Chloro-2-butanone** (CAS No: 4091-39-8), a crucial parameter for its application in research, chemical synthesis, and drug development. We will delve into the physicochemical properties that govern its solubility, present available quantitative data, and provide a robust, field-proven protocol for its experimental determination.

The Critical Role of Solubility

In the realms of pharmaceutical sciences and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and bioavailability assessment.^{[1][2]} The extent to which a solute, such as **3-Chloro-2-butanone**, can dissolve in a solvent dictates its utility in a reaction medium, its ease of purification, and, in a pharmaceutical context, its ability to be absorbed and exert a therapeutic effect.^[3] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively manage and predict the solubility behavior of this versatile chloroketone.

Physicochemical Profile of 3-Chloro-2-butanone

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can exert. **3-Chloro-2-butanone** is a four-carbon ketone featuring a

chlorine atom on the alpha-carbon. This structure imparts a specific set of properties that directly influence its interaction with various solvents.

Molecular Structure: $\text{CH}_3\text{-CHCl-C(=O)-CH}_3$

The molecule possesses a polar carbonyl group (C=O) and a polar carbon-chlorine bond (C-Cl). The carbonyl oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor. [4][5] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.[6] The presence of the chloro- and keto- groups makes the molecule more polar than its parent alkane, butane, but the two methyl groups contribute nonpolar character.

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **3-Chloro-2-butanone**

Property	Value	Source(s)
CAS Number	4091-39-8	[7][8][9][10]
Molecular Formula	$\text{C}_4\text{H}_7\text{ClO}$	[7][10][11]
Molecular Weight	106.55 g/mol	[7][10][12]
Appearance	Clear, colorless to yellow/brown liquid	[8][9][11]
Boiling Point	114-117 °C	[9][10][13]
Density	~1.055 g/mL at 25 °C	[9][10]
LogP (octanol-water)	0.77 - 1.20	[6][7]
Water Solubility	3 g/100 mL (30 g/L)	[6][7][13]
Vapor Pressure	19.7 - 27 mbar at 25 °C	[7][14]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A LogP value around 1 suggests that **3-Chloro-2-butanone** has a moderate affinity for nonpolar

environments but retains significant polarity, predicting its solubility behavior across a spectrum of solvents.

Theoretical and Observed Solubility Profile

The guiding principle of "like dissolves like" is fundamental to predicting solubility.[\[15\]](#) This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While **3-Chloro-2-butanone** cannot self-donate hydrogen bonds, its carbonyl oxygen can accept them from protic solvents.[\[5\]](#) This interaction, combined with its moderate polarity, allows for some solubility in water, which is quantitatively confirmed to be approximately 3 g/100 mL.[\[6\]](#)[\[7\]](#)[\[13\]](#) Its solubility is expected to be higher in short-chain alcohols like ethanol and methanol, which have both a polar hydroxyl group and a nonpolar alkyl chain, effectively bridging the properties of the solute.
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar but lack O-H or N-H bonds. **3-Chloro-2-butanone**, being a ketone, is structurally similar to acetone. It is expected to be miscible or highly soluble in these solvents due to favorable dipole-dipole interactions.[\[16\]](#)[\[17\]](#)
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces. The alkyl backbone of **3-Chloro-2-butanone** allows for some interaction with nonpolar solvents. Therefore, it is expected to be soluble in many common organic solvents.[\[4\]](#)[\[17\]](#)[\[18\]](#)

Table 2: Predicted and Known Solubility of **3-Chloro-2-butanone**

Solvent Class	Example Solvents	Predicted Solubility	Known Quantitative Data
Polar Protic	Water	Moderately Soluble	3 g/100 mL [6][7][13]
Ethanol, Methanol	Soluble / Miscible	Not specified in reviewed literature	
Polar Aprotic	Acetone, Acetonitrile	Soluble / Miscible	Not specified in reviewed literature
Dimethyl Sulfoxide (DMSO)	Soluble / Miscible	Not specified in reviewed literature	
Nonpolar	Hexane, Toluene	Soluble	Not specified in reviewed literature
Diethyl Ether	Soluble / Miscible	Not specified in reviewed literature	

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and thermodynamically meaningful solubility data, a rigorous experimental protocol is essential.[19] The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and directness.[20] The protocol described below is a self-validating system designed to ensure equilibrium is reached and measurements are accurate.

Causality Behind Experimental Choices

- Purity: Using highly pure solute and solvent is critical, as impurities can significantly alter solubility.[20]
- Temperature Control: Solubility is highly temperature-dependent. A constant, precisely controlled temperature is mandatory for reproducible results.[3][20]
- Equilibration Time: The system must be agitated for a sufficient duration to ensure true thermodynamic equilibrium is achieved between the undissolved solute and the saturated

solution. This is verified by taking measurements at successive time points until the concentration plateaus.[19]

- Phase Separation: Incomplete separation of the saturated solution from the excess solid before analysis is a common source of error, leading to an overestimation of solubility. Filtration through a fine-pored, non-adsorptive filter is a critical step.[20]
- Analytical Method: The chosen analytical method must be validated for linearity, accuracy, and precision in the solvent matrix. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.

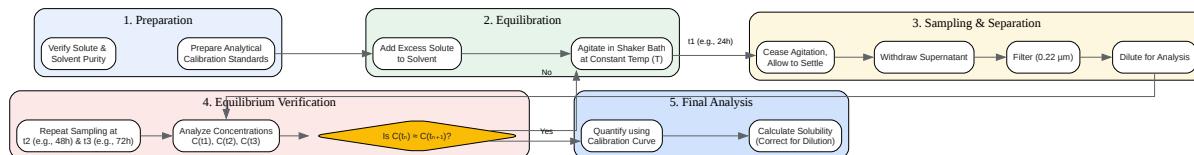
Step-by-Step Methodology

- Preparation:
 - Verify the purity of **3-Chloro-2-butanone** (>95-97%) and the solvent using appropriate analytical techniques (e.g., GC for the solute, HPLC-grade for the solvent).
 - Prepare a series of calibration standards of **3-Chloro-2-butanone** in the chosen solvent for the analytical method (e.g., HPLC-UV).
- Equilibration:
 - Add an excess amount of **3-Chloro-2-butanone** to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid must be visible throughout the experiment.
 - Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$).
 - Agitate the mixture at a constant rate for an extended period (typically 24 to 72 hours).
- Sampling and Phase Separation:
 - After the initial equilibration period (e.g., 24 hours), cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

- Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, pre-saturated with the solution to minimize adsorption) into a clean vial.
- Dilute the filtered sample accurately with the solvent to fall within the linear range of the calibration curve.

- Verification of Equilibrium:
 - Return the original container to the shaker bath and continue agitation.
 - Repeat the sampling and analysis procedure at subsequent time points (e.g., 48 hours and 72 hours).
 - Equilibrium is considered achieved when the measured concentrations from two consecutive time points are statistically identical (e.g., within ± 5%).
- Analysis and Calculation:
 - Analyze the prepared diluted samples using a validated analytical method (e.g., HPLC-UV).
 - Quantify the concentration of **3-Chloro-2-butanone** in the samples using the previously generated calibration curve.
 - Calculate the solubility by correcting for the dilution factor. Report the final value in appropriate units (e.g., mg/mL or mol/L) along with the experimental temperature.

Mandatory Visualization: Experimental Workflow



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Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

3-Chloro-2-butanone is a moderately polar organic compound with a measured water solubility of approximately 3 g/100 mL.^{[6][7][13]} Based on its physicochemical properties, it is predicted to be highly soluble in polar aprotic and alcohol solvents, as well as in many common nonpolar organic solvents.^{[4][16][17][18]} For applications requiring precise solubility data, adherence to a rigorous experimental protocol, such as the validated shake-flask method detailed herein, is paramount to ensure the generation of accurate and reliable results that can confidently guide research and development efforts.

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